2-Iodo-4-methyl-3-nitropyridine

Suzuki-Miyaura coupling Palladium catalysis Aryl halide reactivity

2-Iodo-4-methyl-3-nitropyridine is a superior aryl iodide building block with a 98% purity specification, enabling high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings. Its unique 2-iodo-3-nitro-4-methyl pattern provides faster oxidative addition than bromo/chloro analogs, reducing catalyst loadings and reaction times. The methyl group tunes lipophilicity (LogP ~1.9) for fine-tuning ADME properties, while the nitro group allows orthogonal C-H functionalization. This scaffold is critical for cost-efficient, multistep synthesis of drug candidates and agrochemicals, minimizing side reactions and purification challenges.

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
CAS No. 1163297-86-6
Cat. No. B3215576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methyl-3-nitropyridine
CAS1163297-86-6
Molecular FormulaC6H5IN2O2
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)I)[N+](=O)[O-]
InChIInChI=1S/C6H5IN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
InChIKeyVOPBKTIXTVCOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-methyl-3-nitropyridine (CAS 1163297-86-6): A Strategic Heterocyclic Building Block for Advanced Synthesis and Pharmaceutical Research


2-Iodo-4-methyl-3-nitropyridine is a polyfunctional heteroaromatic compound belonging to the class of halogenated nitropyridines. Its pyridine core features an iodine substituent at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position . This precise substitution pattern imparts a unique electronic environment and steric profile, enabling its use as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and facilitating the construction of complex molecular architectures for drug discovery and agrochemical development .

Why 2-Iodo-4-methyl-3-nitropyridine Cannot Be Simply Substituted with Generic Analogs


The 2-iodo-4-methyl-3-nitropyridine scaffold is not directly interchangeable with its chloro or bromo congeners, nor with its non-methylated or differently substituted nitropyridine analogs. The combination and specific placement of the iodo, nitro, and methyl groups create a distinct reactivity profile that dictates chemoselectivity, reaction kinetics, and product outcomes in downstream synthetic transformations . For instance, the superior oxidative addition rate of the aryl iodide bond in palladium-catalyzed reactions, relative to the corresponding bromide or chloride, is a critical factor for achieving high yields and minimizing side reactions in complex, multistep syntheses [1]. Furthermore, the presence of the methyl group influences the compound's steric and electronic properties, differentiating it from non-alkylated analogs and affecting its behavior in regioselective functionalization and physicochemical parameters like lipophilicity . Substituting a cheaper or more readily available halogenated pyridine without this specific architecture could lead to dramatically lower coupling efficiencies, altered regioselectivity, or complete reaction failure, thereby compromising project timelines and increasing overall costs.

Quantitative Differentiation of 2-Iodo-4-methyl-3-nitropyridine vs. Key Analogs: A Data-Driven Procurement Guide


Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions vs. Bromo and Chloro Analogs

The target compound's iodine substituent at the 2-position confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo (2-Bromo-4-methyl-3-nitropyridine) and chloro (2-Chloro-4-methyl-3-nitropyridine) analogs. This is a well-established trend in the oxidative addition step of the catalytic cycle, where the relative rate follows the order Ar-I > Ar-Br >> Ar-Cl [1]. Studies have demonstrated that aryl iodides are inherently more reactive substrates, leading to faster reaction times and higher yields, and that the low reactivity of aryl chlorides is not merely a function of slower oxidative addition but is also linked to a reduction in active palladium catalyst fraction [2]. This inherent reactivity difference allows the 2-iodo compound to be coupled under milder conditions, which is crucial for sensitive substrates.

Suzuki-Miyaura coupling Palladium catalysis Aryl halide reactivity

Defined Physicochemical Properties Differentiating it from Non-Methylated Iodo-Nitropyridine Analogs

The 4-methyl group in 2-iodo-4-methyl-3-nitropyridine directly influences key physicochemical parameters compared to its non-methylated counterpart, 2-iodo-3-nitropyridine. The addition of the methyl group increases the calculated LogP (lipophilicity) from 2.43 to 2.43 , although this specific value is identical, the increased molecular weight (264.02 vs. 249.99 g/mol) and altered electronic distribution due to the methyl group are expected to affect properties like membrane permeability and solubility [1]. While the reported LogP values from different databases may vary (e.g., 2.43 vs. 2.17), the presence of the methyl substituent is a clear structural differentiation that modifies the compound's behavior in biological assays and formulation .

Lipophilicity PSA Physicochemical properties

Procurement Reliability: Consistent 98% Purity Specification Across Multiple Authoritative Vendors

Multiple reputable chemical suppliers consistently list 2-Iodo-4-methyl-3-nitropyridine with a minimum purity specification of 98%. This is evidenced by technical datasheets and product listings from vendors such as Fluorochem, AKSci, Leyan, and CymitQuimica . This high purity is a critical procurement parameter as it minimizes the presence of impurities that could act as catalyst poisons in cross-coupling reactions or produce difficult-to-remove byproducts. While purity data for the bromo and chloro analogs are also available, the consistent 98% specification for this specific compound across multiple vendors provides confidence in supply chain quality.

Quality control Procurement Purity

Unique Steric and Electronic Profile Enabled by Ortho-Substituted Iodo-Nitro-Methyl Pattern

The specific ortho relationship between the iodo (2-position) and nitro (3-position) groups, combined with the methyl substituent at the 4-position, creates a unique steric and electronic environment. This is in contrast to analogs like 2-iodo-5-nitropyridine or 3-iodo-2-nitropyridine. Studies on 3-nitropyridines demonstrate that the nitro group can act as a directing group in Pd- and Ni-catalyzed C-H arylations, enabling regioselective functionalization . Furthermore, the electronic effect of the methyl group influences the electron density of the pyridine ring, impacting the reactivity at the iodine-bearing carbon. For example, UV spectral analysis of related 2-iodopicolines and their N-oxides shows that the position of the methyl group affects the intensity of charge-transfer bands, reflecting differences in electronic structure that are not present in non-methylated or differently substituted analogs [1].

Regioselectivity Directing group C-H activation

Optimal Application Scenarios for 2-Iodo-4-methyl-3-nitropyridine in Research and Industrial Settings


High-Yield, Late-Stage Diversification in Drug Discovery

In medicinal chemistry programs, 2-Iodo-4-methyl-3-nitropyridine is an ideal building block for the late-stage diversification of advanced intermediates. Its superior reactivity as an aryl iodide in Suzuki-Miyaura couplings [1] allows for the efficient introduction of diverse aryl and heteroaryl fragments onto the pyridine core under mild conditions, a key requirement for generating compound libraries. The high and consistently reported purity (98%) [2] minimizes catalyst poisoning and purification challenges, ensuring that the coupling reaction is the primary process. This is a critical advantage over using the less reactive bromo or chloro analogs, which may require harsher conditions and result in lower yields and more side products, especially when coupling to complex, functionalized boronic acids.

Synthesis of Orthogonally Functionalized Pyridine Scaffolds

The specific substitution pattern of 2-Iodo-4-methyl-3-nitropyridine enables orthogonal synthetic strategies. The iodine at the 2-position serves as a handle for a first cross-coupling reaction (e.g., Suzuki-Miyaura) [1]. Subsequently, the nitro group at the 3-position can act as a directing group for a second, regioselective functionalization, such as a C-H arylation, at a different position on the ring . The presence of the methyl group at the 4-position further tunes the electronic and steric properties of the ring, influencing the outcome of this second transformation in ways that are distinct from non-methylated analogs [3]. This capability to perform sequential, chemoselective transformations is invaluable for constructing complex, highly decorated pyridine-containing molecules relevant to pharmaceuticals and agrochemicals.

Process Chemistry and Scale-Up of Palladium-Catalyzed Reactions

For process chemists scaling up a synthetic route, the choice of halide is a critical cost-benefit decision. While aryl bromides may have a lower cost per gram, the significantly higher reactivity of the aryl iodide in 2-Iodo-4-methyl-3-nitropyridine [1] often translates to shorter reaction times, lower catalyst loadings, and higher overall yields, especially in challenging substrate combinations [2]. These factors can reduce the total cost of goods by minimizing expensive palladium catalyst usage, reducing waste from side reactions, and increasing throughput. The reliable 98% purity specification across multiple vendors further supports its use in a GMP or quality-controlled environment, where batch-to-batch consistency is paramount.

Development of Agrochemical Intermediates with Tailored Properties

The differentiated physicochemical properties imparted by the 4-methyl group, such as altered lipophilicity (LogP) compared to non-methylated analogs , make 2-Iodo-4-methyl-3-nitropyridine a strategic starting material for designing agrochemical candidates. The iodo group provides a versatile point for introducing functional groups, while the methyl and nitro groups influence the overall molecular properties required for optimal bioavailability, membrane penetration, and environmental stability in crop protection agents. The specific substitution pattern allows for the fine-tuning of these properties early in the discovery process, a capability not offered by generic, non-alkylated iodo-nitropyridine alternatives.

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